molecular formula C41H36NO2PS B12859347 N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide

N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide

Cat. No.: B12859347
M. Wt: 637.8 g/mol
InChI Key: VKPPNAIHMBOHEZ-UEMXKIEKSA-N
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Description

N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of the sulfinyl and phosphino intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include organophosphorus compounds, sulfoxides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce waste, and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, converting it to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone, while reduction results in a sulfide. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide has numerous applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological molecules, such as enzymes, can modulate their activity, leading to potential therapeutic effects. The pathways involved in these interactions often include coordination chemistry principles and enzyme inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-acetamide
  • N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-propionamide

Uniqueness

N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties

This detailed article provides a comprehensive overview of N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C41H36NO2PS

Molecular Weight

637.8 g/mol

IUPAC Name

N-[(1S,2R)-2-(3,5-dimethylphenyl)sulfinyl-1,2-diphenylethyl]-2-diphenylphosphanylbenzamide

InChI

InChI=1S/C41H36NO2PS/c1-30-27-31(2)29-36(28-30)46(44)40(33-19-9-4-10-20-33)39(32-17-7-3-8-18-32)42-41(43)37-25-15-16-26-38(37)45(34-21-11-5-12-22-34)35-23-13-6-14-24-35/h3-29,39-40H,1-2H3,(H,42,43)/t39-,40+,46?/m0/s1

InChI Key

VKPPNAIHMBOHEZ-UEMXKIEKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)S(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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